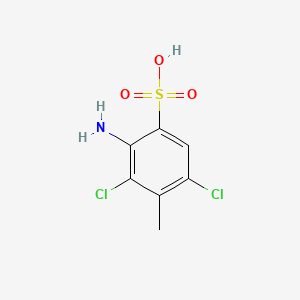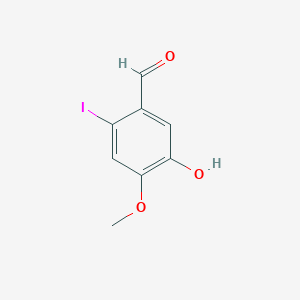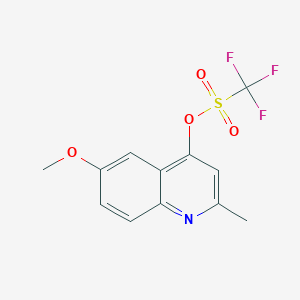
1-Butoxy-4-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-4-tert-butylbenzene is an organic compound classified as an aromatic ether It consists of a benzene ring substituted with a butoxy group at the para position and a tert-butyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-4-tert-butylbenzene can be synthesized through the reaction of 4-tert-butylphenol with 1-bromobutane under heterogeneous solid-liquid conditions. Potassium hydroxide is used as a base, and the reaction is typically carried out at 60°C. The use of a multi-site phase transfer catalyst (MPTC) enhances the reaction rate and conversion efficiency .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with an emphasis on optimizing reaction conditions to achieve high yields and purity. The use of phase transfer catalysis is common in industrial settings due to its efficiency and eco-friendly nature .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on oxidation products is limited.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, due to the presence of the butoxy and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS typically yields benzylic bromides .
Aplicaciones Científicas De Investigación
1-Butoxy-4-tert-butylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its potential biological activities are being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 1-butoxy-4-tert-butylbenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use.
Comparación Con Compuestos Similares
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A brominated derivative used in various organic synthesis reactions.
Uniqueness: 1-Butoxy-4-tert-butylbenzene is unique due to the presence of both a butoxy and a tert-butyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
5891-68-9 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-butoxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H22O/c1-5-6-11-15-13-9-7-12(8-10-13)14(2,3)4/h7-10H,5-6,11H2,1-4H3 |
Clave InChI |
WWVDEPVDRCEJLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

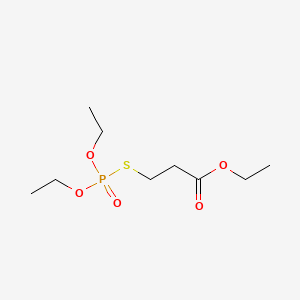
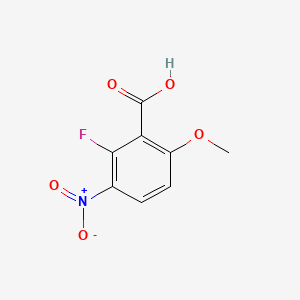
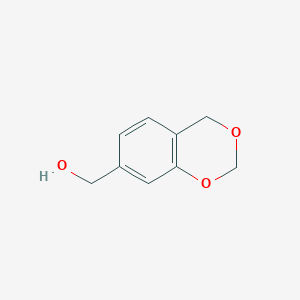

![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)

![Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13943083.png)
